4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide
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Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves complex chemical reactions, where starting materials undergo transformations to introduce sulfonyl and thiophene groups. For example, studies have demonstrated the creation of sulfonamide derivatives by reacting specific sulfonyl chlorides with amines or other reactants under controlled conditions. This process often requires precise reaction conditions, such as temperature control and the use of catalysts, to achieve the desired products with high yield and purity (Cremlyn et al., 1981).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to "4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide," is characterized using techniques like X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the conformational aspects that contribute to its biological and chemical reactivity. The analysis of crystal structures helps in understanding the molecular geometry, bond lengths, and angles, providing insights into the compound's stability and interaction potential with other molecules (Sarojini et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-methyl-4-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-9-5-10(2)14(11(3)6-9)17-22(19,20)12-7-13(21-8-12)15(18)16-4/h5-8,17H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZOCWSBPIYOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CSC(=C2)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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